REACTION_CXSMILES
|
[OH:1]C1C=CC(C=O)=CC=1C.C([O-])([O-])=O.[K+].[K+].[Cl:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH2:24])=[O:23])=[CH:20][N:19]=1.O>CN(C=O)C>[NH4+:19].[OH-:1].[Cl:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH2:24])=[O:23])=[CH:20][N:19]=1 |f:1.2.3,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed twice with water and brine
|
Type
|
CUSTOM
|
Details
|
After drying the extracts
|
Type
|
CUSTOM
|
Details
|
over magnesium sulfate and evaporation under vacuum the crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica eel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.7% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |